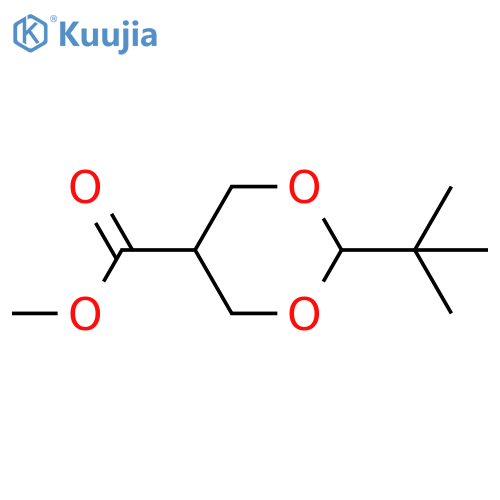Cas no 1159977-17-9 (2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester)

1159977-17-9 structure
商品名:2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester
- methyl 2-tert-butyl-1,3-dioxane-5-carboxylate
- 1159977-17-9
- 2-(1,1-Dimethylethyl)-1,3-dioxane-5-carboxylic Acid Methyl Ester
- DB-303653
- methyl 2-(tert-butyl)-1,3-dioxane-5-carboxylate
- DTXSID00546418
- starbld0022878
-
- インチ: InChI=1S/C10H18O4/c1-10(2,3)9-13-5-7(6-14-9)8(11)12-4/h7,9H,5-6H2,1-4H3
- InChIKey: FFXVSYWISVFIBE-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1OCC(CO1)C(=O)OC
計算された属性
- せいみつぶんしりょう: 202.12100
- どういたいしつりょう: 202.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 44.8Ų
じっけんとくせい
- PSA: 44.76000
- LogP: 1.19460
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B691680-25mg |
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester |
1159977-17-9 | 25mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B691680-250mg |
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester |
1159977-17-9 | 250mg |
$ 1487.00 | 2023-04-18 |
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester 関連文献
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
1159977-17-9 (2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
